What is the chemical structure of 6-Chloro-2,2-diethoxycyclohexan-1-one
What is the chemical structure of 6-Chloro-2,2-diethoxycyclohexan-1-one
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-2,2-diethoxycyclohexan-1-one, a functionalized alicyclic ketone of interest in synthetic organic chemistry. The document delineates its chemical structure, physicochemical properties, and a detailed, plausible synthetic pathway, including a step-by-step experimental protocol and mechanistic considerations. Furthermore, this guide explores the potential synthetic utility of this molecule, supported by established reactivity of its constituent functional groups. Spectroscopic characterization is discussed, with predicted data for 1H NMR, 13C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to aid in its identification. Safety precautions for handling this class of compound are also addressed. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Introduction
6-Chloro-2,2-diethoxycyclohexan-1-one is a substituted cyclohexanone derivative featuring a chlorine atom at the α-position to the carbonyl group and a geminal diethoxy acetal at the β-position. This unique combination of functional groups—an α-chloro ketone and a ketal—renders it a potentially valuable intermediate in organic synthesis. The α-chloro ketone moiety is a versatile precursor for a variety of chemical transformations, including nucleophilic substitutions, eliminations, and rearrangements, while the acetal serves as a protecting group for a ketone, stable under basic and neutral conditions. This guide aims to provide a detailed technical resource on the synthesis, characterization, and potential applications of this compound.
Chemical Structure and Properties
The chemical structure and key properties of 6-Chloro-2,2-diethoxycyclohexan-1-one are summarized below.
Chemical Structure
The structure of 6-Chloro-2,2-diethoxycyclohexan-1-one is characterized by a six-membered carbon ring. A ketone functional group is present at the C1 position. The C2 position is substituted with two ethoxy groups, forming a diethyl acetal. The C6 position is substituted with a chlorine atom.
Table 1: Chemical Identifiers and Properties of 6-Chloro-2,2-diethoxycyclohexan-1-one
| Property | Value |
| IUPAC Name | 6-chloro-2,2-diethoxycyclohexan-1-one |
| CAS Number | 67132-39-2 |
| Molecular Formula | C10H17ClO3 |
| Molecular Weight | 220.69 g/mol |
| Canonical SMILES | CCOC1(CCCC(C1=O)Cl)OCC |
| InChI Key | KEVVLYOFXQZWLC-UHFFFAOYSA-N |
Physicochemical Properties (Predicted)
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not experimentally determined; predicted to be high due to molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., ethers, chlorinated solvents, esters); sparingly soluble in water. |
| Stability | Stable under neutral and basic conditions. The acetal is sensitive to acidic conditions. |
Synthesis of 6-Chloro-2,2-diethoxycyclohexan-1-one
A plausible and efficient synthesis of 6-Chloro-2,2-diethoxycyclohexan-1-one can be envisioned in a two-step sequence starting from the commercially available 1,2-cyclohexanedione. The first step involves the protection of one of the carbonyl groups as a diethyl acetal, followed by the regioselective α-chlorination of the remaining ketone.
Synthetic Workflow
Caption: Proposed two-step synthesis of 6-Chloro-2,2-diethoxycyclohexan-1-one.
Experimental Protocol
Step 1: Synthesis of 2,2-Diethoxycyclohexan-1-one
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To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,2-cyclohexanedione (1.0 eq), absolute ethanol (5.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.02 eq) in a suitable solvent such as toluene.
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Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
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Continue heating until the theoretical amount of water has been collected, indicating the completion of the reaction.
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Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2,2-diethoxycyclohexan-1-one.
Step 2: Synthesis of 6-Chloro-2,2-diethoxycyclohexan-1-one
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In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
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Slowly add n-butyllithium (1.05 eq) to the cooled solution and stir for 30 minutes to generate lithium diisopropylamide (LDA).
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In a separate flask, dissolve 2,2-diethoxycyclohexan-1-one (1.0 eq) in anhydrous THF and cool to -78 °C.
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Slowly add the solution of 2,2-diethoxycyclohexan-1-one to the LDA solution at -78 °C and stir for 1 hour to form the lithium enolate.
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In a third flask, dissolve p-toluenesulfonyl chloride (p-TsCl) (1.1 eq) in anhydrous THF.
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Slowly add the p-TsCl solution to the enolate solution at -78 °C and stir for an additional 2-3 hours.
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Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.
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Allow the mixture to warm to room temperature and extract the product with an organic solvent.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 6-Chloro-2,2-diethoxycyclohexan-1-one.
Mechanistic Rationale
Acetalization: The formation of the diethyl acetal is an acid-catalyzed nucleophilic addition-elimination reaction. The acid protonates one of the carbonyl groups of 1,2-cyclohexanedione, activating it towards nucleophilic attack by ethanol. Subsequent proton transfers and elimination of water, driven by the removal of water via the Dean-Stark trap, leads to the formation of the stable acetal.
α-Chlorination: The α-chlorination proceeds via the formation of a kinetic lithium enolate.[1] LDA, a strong, sterically hindered base, selectively deprotonates the less substituted α-carbon (C6) of 2,2-diethoxycyclohexan-1-one. This enolate then acts as a nucleophile, attacking the electrophilic chlorine of p-toluenesulfonyl chloride to yield the desired α-chloro ketone.[1] The use of low temperatures (-78 °C) is crucial to ensure the formation of the kinetic enolate and prevent side reactions.
Potential Applications in Organic Synthesis
The bifunctional nature of 6-Chloro-2,2-diethoxycyclohexan-1-one makes it a versatile building block for the synthesis of more complex molecules.
Nucleophilic Substitution at the α-Position
The chlorine atom at the C6 position can be displaced by a variety of nucleophiles, providing access to a range of substituted cyclohexanones.
Caption: General scheme for nucleophilic substitution at the C6 position.
Examples of nucleophiles include:
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Azides: for the synthesis of α-amino ketones after reduction.
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Thiolates: to introduce sulfur-containing functional groups.
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Alkoxides: to form α-alkoxy ketones.
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Cyanide: for the introduction of a nitrile group, which can be further elaborated.
Favorskii Rearrangement
Treatment of α-chloro ketones with a base can induce a Favorskii rearrangement, leading to the formation of a ring-contracted carboxylic acid derivative. In the case of 6-Chloro-2,2-diethoxycyclohexan-1-one, this would yield a substituted cyclopentanecarboxylic acid derivative.
Precursor to α,β-Unsaturated Ketones
Elimination of HCl from 6-Chloro-2,2-diethoxycyclohexan-1-one, typically promoted by a non-nucleophilic base, would lead to the formation of 2,2-diethoxycyclohex-6-en-1-one, an α,β-unsaturated ketone which is a valuable Michael acceptor.
Cross-Coupling Reactions
α-Chloro ketones can participate in various cross-coupling reactions. For instance, zinc-catalyzed cross-coupling with organotin enolates can be used to synthesize γ-diketones.[2][3]
Spectroscopic Characterization (Predicted)
1H NMR Spectroscopy
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-OCH2CH3: A quartet around δ 3.4-3.7 ppm (4H) and a triplet around δ 1.1-1.3 ppm (6H).
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-CHCl-: A multiplet (likely a doublet of doublets) in the range of δ 4.0-4.5 ppm (1H).
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Cyclohexane ring protons: A series of complex multiplets in the range of δ 1.5-2.5 ppm (6H).
13C NMR Spectroscopy
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C=O: A signal in the downfield region, around δ 195-205 ppm.
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C(OEt)2: A signal around δ 95-105 ppm.
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-CHCl-: A signal around δ 60-70 ppm.
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-OCH2CH3: A signal around δ 58-65 ppm for the methylene carbon and a signal around δ 15 ppm for the methyl carbon.
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Cyclohexane ring carbons: Signals in the range of δ 20-40 ppm.
Infrared (IR) Spectroscopy
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C=O stretch: A strong absorption band in the region of 1720-1740 cm-1, characteristic of a six-membered ring ketone.[4] The presence of the α-chloro group may shift this frequency slightly higher.
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C-O stretch (acetal): Strong absorption bands in the region of 1050-1150 cm-1.
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C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm-1.
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C-H stretch (aliphatic): Bands in the region of 2850-3000 cm-1.
Mass Spectrometry (MS)
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Molecular Ion (M+): The mass spectrum would be expected to show a molecular ion peak. Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak would be observed.[5]
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Fragmentation: Common fragmentation pathways for ketones include α-cleavage (loss of an alkyl radical from the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is available.[6] For halogenated compounds, a primary fragmentation is often the loss of the halogen atom.[2]
Safety and Handling
While specific toxicity data for 6-Chloro-2,2-diethoxycyclohexan-1-one is not available, compounds containing the α-chloro ketone functional group should be handled with caution as they are often lachrymatory and can be alkylating agents.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.
Conclusion
6-Chloro-2,2-diethoxycyclohexan-1-one represents a valuable, yet underexplored, synthetic intermediate. Its preparation from readily available starting materials via a plausible two-step synthesis makes it an accessible building block. The presence of both a versatile α-chloro ketone moiety and a stable acetal protecting group opens up a wide range of possibilities for the synthesis of complex carbocyclic structures. The predicted spectroscopic data provided in this guide should facilitate its identification and characterization in a research setting. As with all chemical reagents, appropriate safety precautions should be observed during its handling and use.
Sources
- 1. sites.pitt.edu [sites.pitt.edu]
- 2. uni-saarland.de [uni-saarland.de]
- 3. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
